molecular formula C11H15NO2 B3256653 methyl (2S)-2-(methylamino)-3-phenylpropanoate CAS No. 27442-39-3

methyl (2S)-2-(methylamino)-3-phenylpropanoate

Cat. No.: B3256653
CAS No.: 27442-39-3
M. Wt: 193.24 g/mol
InChI Key: VJXKYPIBDBDIJL-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-2-(methylamino)-3-phenylpropanoate is a chiral compound with significant importance in various fields of chemistry and biology. It is known for its role as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds. The compound’s structure includes a methylamino group attached to a phenylpropanoate backbone, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-(methylamino)-3-phenylpropanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylalanine derivatives.

    Reaction Conditions: The reaction conditions often include the use of methylating agents like methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide or potassium carbonate.

    Chiral Resolution: To obtain the (2S)-enantiomer, chiral resolution techniques such as crystallization or chromatography are employed.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems helps in achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-(methylamino)-3-phenylpropanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methylamino group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted amines or esters.

Scientific Research Applications

Methyl (2S)-2-(methylamino)-3-phenylpropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including its role as a precursor to neurotransmitters and other bioactive molecules.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of methyl (2S)-2-(methylamino)-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in the synthesis of neurotransmitters, influencing neuronal signaling and function. Its chiral nature allows it to interact selectively with biological receptors, leading to specific physiological effects.

Comparison with Similar Compounds

Methyl (2S)-2-(methylamino)-3-phenylpropanoate can be compared with other similar compounds, such as:

    Methyl (2R)-2-(methylamino)-3-phenylpropanoate: The (2R)-enantiomer of the compound, which may exhibit different biological activities and reactivity.

    Phenylalanine Derivatives: Compounds like phenylalanine and its methylated derivatives, which share structural similarities but differ in their functional groups and reactivity.

    Amphetamine Derivatives: Compounds like amphetamine and methamphetamine, which have similar structural features but different pharmacological profiles.

Properties

IUPAC Name

methyl (2S)-2-(methylamino)-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-12-10(11(13)14-2)8-9-6-4-3-5-7-9/h3-7,10,12H,8H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXKYPIBDBDIJL-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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